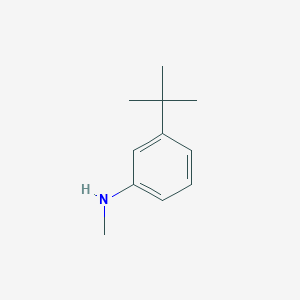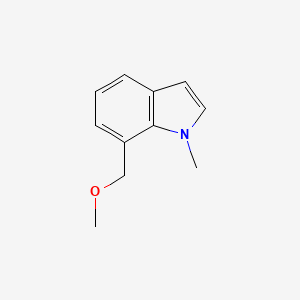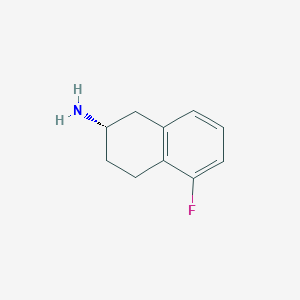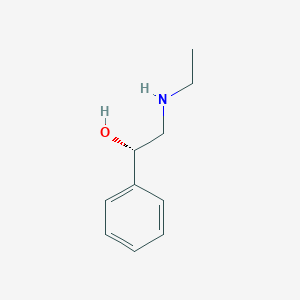
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol est un composé organique chiral avec une structure unique qui comprend un atome de fluor et un groupe hydroxyle liés à un cycle dihydronaphtalène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol implique généralement les étapes suivantes :
Matière première : La synthèse commence avec un dérivé de naphtalène approprié.
Fluorination : L’introduction de l’atome de fluor est réalisée à l’aide d’agents fluorants tels que le Selectfluor ou le N-fluorobenzènesulfonimide (NFSI).
Réduction : La réduction du cycle naphtalène en cycle dihydronaphtalène peut être effectuée à l’aide de catalyseurs d’hydrogénation tels que le palladium sur carbone (Pd/C).
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la rentabilité. Les réacteurs à écoulement continu et les techniques de purification avancées sont souvent utilisés pour garantir une pureté et une efficacité élevées.
Analyse Des Réactions Chimiques
Types de réactions
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l’aide d’agents oxydants comme le chlorure de pyridinium chromate (PCC).
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, formant un dérivé de naphtalène complètement saturé.
Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels à l’aide de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : PCC, réactif de Jones.
Réduction : Hydrogène gazeux avec Pd/C, hydrure de lithium aluminium (LiAlH4).
Substitution : Hydrure de sodium (NaH), tert-butylate de potassium (KOtBu).
Principaux produits
Oxydation : Formation de 2-fluoro-1,2-dihydronaphtalen-1-one.
Réduction : Formation de 2-fluoro-1,2-dihydronaphtalène.
Substitution : Formation de divers dérivés de naphtalène substitués.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme bloc de construction pour la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Science des matériaux : La structure unique du composé le rend utile dans le développement de nouveaux matériaux aux propriétés spécifiques.
Études biologiques : Il est utilisé dans des études pour comprendre les effets de la substitution du fluor sur l’activité biologique.
Catalyse : Le composé peut être utilisé comme ligand dans des réactions catalytiques, améliorant l’énantiosélectivité et les vitesses de réaction.
Applications De Recherche Scientifique
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing enantioselectivity and reaction rates.
Mécanisme D'action
Le mécanisme d’action du (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modulant leur activité. L’atome de fluor peut influencer l’affinité de liaison et la stabilité métabolique du composé, tandis que le groupe hydroxyle peut participer à des interactions de liaison hydrogène.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,2R)-2-Fluoro-1,2-dihydronaphtalène : Manque le groupe hydroxyle, affectant sa réactivité et ses applications.
(1R,2R)-2-Chloro-1,2-dihydronaphthalen-1-ol : Structure similaire, mais avec un atome de chlore au lieu du fluor, conduisant à des propriétés chimiques différentes.
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-one : Forme oxydée avec un groupe cétone au lieu d’un groupe hydroxyle.
Unicité
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol est unique en raison de la présence à la fois d’un atome de fluor et d’un groupe hydroxyle, qui confèrent des propriétés chimiques et physiques distinctes. L’atome de fluor améliore la stabilité et la lipophilie du composé, tandis que le groupe hydroxyle offre des possibilités de fonctionnalisation supplémentaire et d’interactions de liaison hydrogène.
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(1R,2R)-2-fluoro-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H9FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-10,12H/t9-,10-/m1/s1 |
Clé InChI |
GHCBXYISGZCYPU-NXEZZACHSA-N |
SMILES isomérique |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)F)O |
SMILES canonique |
C1=CC=C2C(C(C=CC2=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)

![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)

![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)






